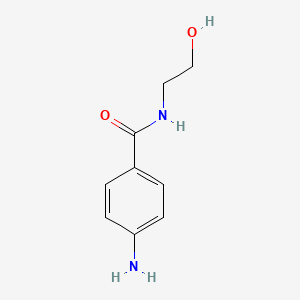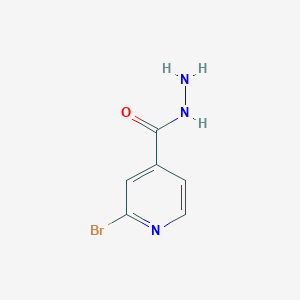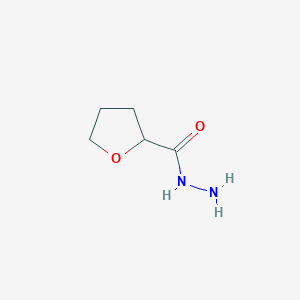
N-Benzylisatoic anhydride
Descripción general
Descripción
N-Benzylisatoic anhydride is a chemical compound known for its versatile applications in various fields of science and industry. It is a derivative of isatoic anhydride, which is a key building block in the synthesis of nitrogen-containing heterocyclic structures. The compound is characterized by its ability to introduce the butyrylcholinesterase and phenyl group, making it valuable in both synthetic and analytical chemistry .
Aplicaciones Científicas De Investigación
N-Benzylisatoic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antioxidants and enzyme inhibitors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Mode of Action
N-Benzylisatoic anhydride, like other anhydrides, undergoes nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . This is a general mechanism for anhydrides, and it’s likely that this compound follows a similar pathway.
Biochemical Pathways
It’s known that isatoic anhydride derivatives are used as building blocks for the synthesis of various nitrogen-containing heterocyclic structures
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-Benzylisatoic anhydride plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic reagents, where it undergoes nucleophilic acyl substitution reactions. This interaction is crucial for the formation of carboxylic acids, esters, and amides . Additionally, this compound is known to react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . These interactions highlight its versatility and importance in biochemical research.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its interaction with proteins and enzymes can modulate cell signaling pathways, leading to changes in cellular responses and functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nucleophilic reagents, leading to nucleophilic acyl substitution reactions. This mechanism is characterized by the addition of a nucleophile across the carbonyl group, followed by the elimination of a small molecule such as water or an alcohol . This reaction mechanism is essential for the formation of various biochemical products, including carboxylic acids, esters, and amides . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and interactions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and influence metabolic pathways without causing significant adverse effects . At high doses, it can induce toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage level is required to elicit a noticeable biochemical response . These findings highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound can modulate the levels of key metabolites, thereby affecting overall cellular metabolism . These interactions underscore its role in regulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are essential for its biochemical activity and cellular effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its role in modulating cellular processes and biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-Benzylisatoic anhydride typically involves the cyclization of anthranilic acids. This process can be achieved using phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group. due to the high toxicity of phosgene and its analogs, alternative methods have been developed. One such method is the catalytic carbonylation of substituted anilines with carbon monoxide, which has shown high yields .
Industrial Production Methods: In industrial settings, the transformation of phthalic anhydride derivatives is a common approach. This involves reactions with trimethylsilyl azide, leading to the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates. This method is preferred due to its efficiency and the availability of starting materials .
Análisis De Reacciones Químicas
Types of Reactions: N-Benzylisatoic anhydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products: The major products formed from these reactions include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .
Comparación Con Compuestos Similares
Isatoic Anhydride: A precursor to N-Benzylisatoic anhydride, used in similar synthetic applications.
Phthalic Anhydride: Used in the industrial production of this compound.
Quinazoline Derivatives: Structurally related compounds with similar applications in medicinal chemistry.
Uniqueness: this compound is unique due to its specific ability to introduce the butyrylcholinesterase and phenyl group, which is not commonly observed in other similar compounds. This makes it particularly valuable in enzyme inhibition studies and the synthesis of specialized heterocyclic structures .
Propiedades
IUPAC Name |
1-benzyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16(15(18)19-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNZVRHSHRYPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957121 | |
| Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35710-05-5 | |
| Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35710-05-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














